molecular formula C9H14O2 B14133514 2-(2-Methylpropyl)-2,3-dihydro-4H-pyran-4-one CAS No. 89171-65-3

2-(2-Methylpropyl)-2,3-dihydro-4H-pyran-4-one

Cat. No.: B14133514
CAS No.: 89171-65-3
M. Wt: 154.21 g/mol
InChI Key: UAQPPGDUCYGKGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Methylpropyl)-2,3-dihydro-4H-pyran-4-one is an organic compound with a unique structure that includes a pyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methylpropyl)-2,3-dihydro-4H-pyran-4-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The reaction typically requires a catalyst to facilitate the formation of the pyran ring.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methylpropyl)-2,3-dihydro-4H-pyran-4-one undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the compound into more oxidized forms, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to produce reduced derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by others, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Acidic or basic catalysts for cyclization reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.

Scientific Research Applications

2-(2-Methylpropyl)-2,3-dihydro-4H-pyran-4-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2-Methylpropyl)-2,3-dihydro-4H-pyran-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methylpropyl 2-methylpropanoate
  • Diisobutyl phthalate
  • Ibuprofen

Uniqueness

2-(2-Methylpropyl)-2,3-dihydro-4H-pyran-4-one is unique due to its specific structure and the presence of the pyran ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

89171-65-3

Molecular Formula

C9H14O2

Molecular Weight

154.21 g/mol

IUPAC Name

2-(2-methylpropyl)-2,3-dihydropyran-4-one

InChI

InChI=1S/C9H14O2/c1-7(2)5-9-6-8(10)3-4-11-9/h3-4,7,9H,5-6H2,1-2H3

InChI Key

UAQPPGDUCYGKGR-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1CC(=O)C=CO1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.